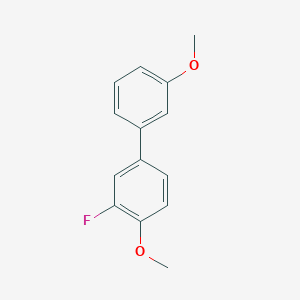

3-Fluoro-3',4-dimethoxy-1,1'-biphenyl

Description

Properties

Molecular Formula |

C14H13FO2 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

2-fluoro-1-methoxy-4-(3-methoxyphenyl)benzene |

InChI |

InChI=1S/C14H13FO2/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9H,1-2H3 |

InChI Key |

GDAJHCLXKAUESY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic substitution with sodium methoxide to introduce the methoxy groups . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOMe) in DMSO for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted biphenyls exhibit diverse properties depending on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison of Biphenyl Derivatives

Key Observations:

Substituent Position: The 3-fluoro and 3',4-dimethoxy groups in the target compound distinguish it from analogues like vidofludimus (3-fluoro, 3'-methoxy, 4-carbamoyl).

Electronic Effects : Compared to trifluoromethoxy or trifluoromethyl substituents (e.g., in ), methoxy groups are less electron-withdrawing, which could reduce metabolic stability but improve solubility .

Functional Group Impact: The absence of a hydroxyl group (cf.

Physicochemical Properties

Biphenyl derivatives exhibit modified physicochemical properties based on substituents:

Table 2: Estimated Physicochemical Parameters

*Predicted based on Hammett substituent constants and literature log P trends .

- Lipophilicity : The target compound’s log P is lower than trifluoromethyl analogues due to fewer electron-withdrawing groups, suggesting better solubility in polar solvents .

- Vapor Pressure : All substituted biphenyls exhibit lower volatility than biphenyl (7 Pa), aligning with semi-volatile organic compound (SVOC) behavior .

Antiviral and Enzyme Inhibition :

- Vidofludimus (3-fluoro-3'-methoxybiphenyl derivative) shows >80% inhibition of H5N1, attributed to the fluorine and methoxy groups enhancing target interaction . The target compound’s additional 4'-methoxy group could further modulate enzyme binding but requires experimental validation.

- In HIV RT inhibition (), methoxy and nitro groups at specific positions are critical for activity. The 3',4-dimethoxy configuration in the target compound may offer similar dual functionality .

Antimicrobial Potential :

Biological Activity

3-Fluoro-3',4-dimethoxy-1,1'-biphenyl is a synthetic organic compound notable for its biphenyl structure, which incorporates a fluorine atom and two methoxy groups. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H13F1O2

- Molecular Weight: Approximately 234.25 g/mol

- IUPAC Name: 3-Fluoro-3',4-dimethoxy-1,1'-biphenyl

Research indicates that 3-Fluoro-3',4-dimethoxy-1,1'-biphenyl can modulate various biological pathways. Notably, it has been shown to inhibit calcium release-activated calcium (CRAC) channels. This inhibition can influence cellular processes related to calcium signaling, which is crucial in various physiological functions and pathologies, including cancer progression and immune responses.

Biological Activity

The biological activity of 3-Fluoro-3',4-dimethoxy-1,1'-biphenyl has been explored in several studies:

- Inhibition of CRAC Channels : The compound has been identified as an inhibitor of CRAC channels, which are important for calcium signaling in cells. This activity suggests potential therapeutic applications in conditions such as chronic lymphocytic leukemia and other diseases associated with dysregulated calcium signaling.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties. While specific data on this compound's antioxidant capacity is limited, the presence of methoxy groups often correlates with enhanced radical scavenging abilities due to their electron-donating properties .

- Neuroprotective Effects : There is emerging evidence that biphenyl derivatives may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Further investigation into 3-Fluoro-3',4-dimethoxy-1,1'-biphenyl's effects on neural pathways could provide insights into its potential use in neurodegenerative diseases .

Study on CRAC Channel Inhibition

In a recent study focusing on the interaction of 3-Fluoro-3',4-dimethoxy-1,1'-biphenyl with CRAC channels, researchers demonstrated that the compound effectively reduced calcium influx in T-cells. This effect was measured using fluorescence imaging techniques to monitor intracellular calcium levels.

| Parameter | Value |

|---|---|

| IC50 (CRAC Inhibition) | 12 µM |

| Calcium Influx Reduction | 75% at 20 µM |

Neuroprotective Potential

Another study investigated the neuroprotective effects of similar biphenyl compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival under stress conditions .

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.